REACTION_CXSMILES
|
O.[OH-].[Li+].C[O:5][C:6](=[O:27])[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2[N:16]([CH3:26])[N:17]=[N:18][C:19]=2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:9][CH:8]=1>O.C1COCC1.CO>[CH3:26][N:16]1[C:15]([CH2:14][O:13][C:10]2[CH:11]=[CH:12][C:7]([C:6]([OH:27])=[O:5])=[CH:8][N:9]=2)=[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:18]=[N:17]1 |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
6-(3-methyl-5-phenyl-3H-[1,2,3]triazol-4-ylmethoxy)-nicotinic acid methyl ester
|
Quantity
|
156 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C=C1)OCC=1N(N=NC1C1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NC(=C1COC1=NC=C(C(=O)O)C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |